(2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and a carbamothioyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, 3-nitrobenzaldehyde, undergoes a condensation reaction with pyridine-2-carboxamide in the presence of a base such as sodium hydroxide to form the intermediate (2E)-3-(3-nitrophenyl)prop-2-enamide.
Introduction of the Carbamothioyl Group: The intermediate is then reacted with thiocarbonyldiimidazole (TCDI) to introduce the carbamothioyl group, resulting in the formation of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated pyridinyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitrophenyl and pyridinyl groups.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry:
- Used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyridinyl group can engage in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
- (2E)-3-(4-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide
- (2E)-3-(3-nitrophenyl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide
- (2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamoyl)prop-2-enamide
Uniqueness:
- The specific positioning of the nitrophenyl and pyridinyl groups in (2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide imparts unique chemical properties, such as its reactivity and binding affinity.
- The presence of the carbamothioyl group distinguishes it from similar compounds, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(18-15(23)17-13-6-1-2-9-16-13)8-7-11-4-3-5-12(10-11)19(21)22/h1-10H,(H2,16,17,18,20,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRKORVCAROEN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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